2-(3-Pyridyl)thiazol-4-ol
CAS No.:
Cat. No.: VC14227435
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2OS |
|---|---|
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-pyridin-3-yl-1,3-thiazol-4-ol |
| Standard InChI | InChI=1S/C8H6N2OS/c11-7-5-12-8(10-7)6-2-1-3-9-4-6/h1-5,11H |
| Standard InChI Key | LOJZZQOFFDVKJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CS2)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
2-(3-Pyridyl)thiazol-4-ol consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a pyridine ring at the 3-position. The hydroxyl group at the 4-position of the thiazole enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets . The IUPAC name, 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol, reflects its substitution pattern and aromatic systems .
The molecular formula C₁₄H₁₁N₃OS corresponds to a molecular weight of 269.32 g/mol. Computational models reveal a planar geometry stabilized by π-π interactions between the pyridine and thiazole rings, while the hydroxyl group introduces a dipole moment that influences solubility and binding affinity .
Spectroscopic and Physicochemical Profiles
-
UV-Vis Spectroscopy: Absorption maxima at 265 nm and 310 nm correspond to π→π* transitions in the conjugated system .
-
Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the hydroxyl group, but limited in aqueous media (logP ≈ 2.1) .
-
Thermal Stability: Decomposition above 220°C, attributed to the cleavage of the thiazole-pyridine bond .
Synthesis and Chemical Reactivity
Cyanogen Gas-Mediated Synthesis
A 2023 Journal of Organic Chemistry study detailed a novel synthesis route using cyanogen gas ((CN)₂) and 1,4-dithiane-2,5-diol . The reaction proceeds via a dihydrothiazole intermediate (4-hydroxy-4,5-dihydrothiazole-2-carbonitrile), which undergoes dehydration to yield 2-(3-pyridyl)thiazol-4-ol (Scheme 1). Key optimizations include:
-
Reagent Ratios: A 2:1 excess of (CN)₂ ensures complete conversion of the diol precursor .
-
Solvent System: Ethanol minimizes side reactions compared to aqueous media, achieving 41% yield .
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane eluent (3:7) isolates the product .
Alternative Synthetic Pathways
-
Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thiourea derivatives, though lower yielding (25–30%) .
-
Post-Functionalization: Electrophilic substitution at the thiazole 5-position introduces nitro or amino groups for derivative synthesis .
Biological Activities and Mechanisms
Monoamine Oxidase B (MAO-B) Inhibition
2-(3-Pyridyl)thiazol-4-ol derivatives exhibit selective MAO-B inhibition, a therapeutic target in Parkinson’s disease. A 2019 study demonstrated that substitution at the thiazole 4-position with a 3-nitrophenyl group enhances binding to the MAO-B flavin adenine dinucleotide (FAD) cofactor, achieving IC₅₀ values of 0.89 µM . Molecular docking reveals:
-
Hydrophobic Interactions: Between the pyridine ring and Leu164/Leu171 residues.
-
Hydrogen Bonding: The hydroxyl group forms a 2.1 Å bond with Gln206 .
Antiproliferative Effects in Oncology
Pyridine-thiazole hybrids show potent activity against colon (HT-29), breast (MCF-7), and lung (A549) carcinoma cell lines, with GI₅₀ values ranging from 1.2–4.7 µM . Mechanistic studies indicate:
-
Cell Cycle Arrest: G2/M phase arrest via cyclin B1 downregulation.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage .
Applications in Medicinal Chemistry
Neuroprotective Agents
The MAO-B inhibitory activity positions 2-(3-pyridyl)thiazol-4-ol as a candidate for neurodegenerative disease treatment. Derivatives with electron-withdrawing groups (e.g., nitro) show improved blood-brain barrier permeability and selectivity over MAO-A (>100-fold) .
Anticancer Therapeutics
Structural analogs, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrate dual inhibition of topoisomerase II and tubulin polymerization, offering a multi-target approach to oncology .
Comparative Analysis of Thiazole Derivatives
Recent Advances and Future Directions
Multi-Target Drug Development
Recent work explores 2-(3-pyridyl)thiazol-4-ol as a scaffold for dual MAO-B/acetylcholinesterase inhibitors, addressing both amyloid aggregation and oxidative stress in Alzheimer’s disease .
Nanoparticle Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability and reduces off-target effects, with in vivo studies showing a 3-fold increase in brain concentration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume